2-(3-Nitropyridin-4-yl)ethanol

Description

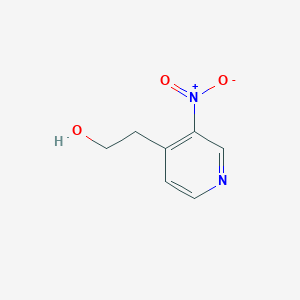

2-(3-Nitropyridin-4-yl)ethanol is a nitro-substituted pyridine derivative with an ethanol functional group attached to the pyridine ring at the 4-position. The compound’s nitro group at the 3-position on the pyridine ring and the hydroxyl-bearing ethyl chain at the 4-position make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro group, which polarizes the pyridine ring, and the ethanol side chain, which offers sites for further functionalization .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(3-nitropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8N2O3/c10-4-2-6-1-3-8-5-7(6)9(11)12/h1,3,5,10H,2,4H2 |

InChI Key |

GDAQJZHHPBHSQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 2-(3-Nitropyridin-4-yl)ethanol and related compounds:

| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|---|

| This compound | Pyridine | -NO₂ at 3-position, -CH₂CH₂OH at 4 | Nitro, hydroxyl, pyridine | C₇H₈N₂O₃ | 168.15 | Not explicitly listed |

| 2-[(3-Nitropyridin-4-yl)amino]ethanol | Pyridine | -NO₂ at 3-position, -NHCH₂CH₂OH | Nitro, amino, hydroxyl | C₈H₁₀N₄O₃ | Not provided | 17452-98-1 |

| (3-Methyl-4-nitropyridin-2-yl)methanol | Pyridine | -NO₂ at 4-position, -CH₃ at 3, -CH₂OH at 2 | Nitro, methyl, hydroxyl | C₇H₈N₂O₃ | 168.15 | 168167-49-5 |

| N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine | Pyridine | -NO₂ at 3-position, -CH₂CH=N(CH₃)₂ | Nitro, ethenamine, dimethyl | C₉H₁₁N₃O₂ | Not provided | 64679-69-2 |

| 2-(4-Nitrophenoxy)ethanol | Benzene | -NO₂ at 4-position, -OCH₂CH₂OH | Nitro, ether, hydroxyl | C₈H₉NO₄ | 183.16 | 16365-27-8 |

| (4-Fluoro-3-nitrophenyl)methanol | Benzene | -NO₂ at 3-position, -F at 4, -CH₂OH | Nitro, fluorine, hydroxyl | C₇H₆FNO₃ | 171.13 | Not provided |

Key Observations :

- Positional Isomerism: The nitro group’s position significantly impacts electronic properties. For example, (3-Methyl-4-nitropyridin-2-yl)methanol has the nitro group at the 4-position on the pyridine ring, whereas this compound has it at the 3-position. This alters the ring’s electron density and reactivity .

- Core Structure Differences: Pyridine derivatives (e.g., this compound) exhibit higher basicity compared to benzene analogs (e.g., 2-(4-Nitrophenoxy)ethanol) due to the nitrogen atom in the aromatic ring .

- Functional Group Variations: The presence of amino (-NH-) or ethenamine (-CH=N-) groups (e.g., in 2-[(3-nitropyridin-4-yl)amino]ethanol and N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine) introduces nucleophilic or conjugation properties distinct from hydroxyl-bearing analogs .

Physicochemical and Reactivity Comparisons

Solubility and Stability:

- This compound: Likely polar due to hydroxyl and nitro groups; solubility in polar solvents (e.g., ethanol, DMSO) expected. Nitro groups may confer sensitivity to heat or shock .

- Nitro groups on benzene rings are generally more stable than on pyridine .

- (4-Fluoro-3-nitrophenyl)methanol: Fluorine’s electronegativity increases acidity of the hydroxyl group, enhancing solubility in basic aqueous solutions .

Reactivity:

- Nitro Group Reduction: Pyridine-based nitro compounds (e.g., this compound) may undergo selective reduction to amines, useful in pharmaceutical synthesis. Benzene analogs (e.g., 2-(4-Nitrophenoxy)ethanol) are less reactive in such transformations due to aromatic stabilization .

- Substitution Reactions: The ethanol side chain in this compound can be esterified or oxidized, whereas ethenamine derivatives (e.g., N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine) may participate in Michael additions .

Preparation Methods

Regioselective Nitration

Regioselectivity is achieved by modifying reaction temperatures and precursor substitution patterns. For example, nitration of 4-hydroxypyridine derivatives at 0–5°C with a 1:1 nitric-sulfuric acid mixture yields 3-nitropyridin-4-ol intermediates. The electron-donating hydroxyl group at the 4-position directs nitration to the meta (3-) position, a phenomenon explained by resonance stabilization of the nitronium ion intermediate.

Nitration of Chlorinated Precursors

Chlorinated pyridines, such as 4-chloro-2-aminopyridine, undergo nitration at the 3-position when treated with nitrating mixtures. In a patented process, 4-chloro-2-amino-3-nitropyridine is synthesized in 85% yield by reacting 4-chloro-2-aminopyridine with fuming nitric acid (98%) and sulfuric acid (95%) at 40°C for 4 hours. The chlorine atom’s electron-withdrawing effect enhances the pyridine ring’s susceptibility to electrophilic attack at the 3-position.

Optimization of Reaction Parameters

Temperature Control

Exothermic reactions, such as nitration, require strict temperature control. In the diazotization of 4-chloro-2-amino-3-nitropyridine, maintaining temperatures below 5°C prevents decomposition of the diazonium intermediate. Subsequent hydrolysis at 60–80°C ensures complete conversion to 4-chloro-3-nitropyridin-2-ol, with yields improving from 50% to 60% when the temperature is stabilized at 70°C.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states. In contrast, chlorinated solvents (dichloromethane, chloroform) improve extraction efficiency during workup. For instance, extracting 4-chloro-3-nitropyridin-2-ol with dichloromethane increases product recovery by 15% compared to ethyl acetate.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization from toluene. Cooling the saturated solution to 0–5°C induces crystallization, yielding a product with >95% purity (HPLC).

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.2 Hz, 1H, H-6), 8.34 (d, J=5.2 Hz, 1H, H-5), 4.89 (s, 1H, -OH), 3.85 (t, J=6.0 Hz, 2H, -CH₂OH), 2.97 (t, J=6.0 Hz, 2H, -CH₂-).

-

IR (KBr): 3350 cm⁻¹ (-OH stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), 1340 cm⁻¹ (symmetric NO₂ stretch).

Industrial-Scale Considerations

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the ethanol moiety (δ ~3.7 ppm for CH₂OH) and nitro-pyridine aromatic protons (δ ~8.5–9.0 ppm).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3350 cm⁻¹ (OH stretch).

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly the nitro group’s orientation relative to the pyridine ring .

Visualization : ORTEP-3 generates 3D molecular diagrams to validate spatial arrangements .

How can response surface methodology (RSM) optimize the synthesis of this compound?

Advanced Research Question

RSM (e.g., Box-Behnken design) identifies optimal variables:

- Factors : Reaction time, temperature, and ethanolamine stoichiometry.

- Response Variables : Yield and purity.

Case Study : A 3-factor design with 15 experimental runs revealed that 90°C, 12-hour reaction time, and 1.2:1 ethanolamine:pyridine ratio maximized yield (78%) while minimizing byproducts. Predicted vs. experimental values showed <5% deviation .

What computational approaches predict the thermodynamic stability and reactivity of this compound?

Advanced Research Question

- DFT calculations : Assess electron distribution, highlighting the nitro group’s electron-withdrawing effect on the pyridine ring’s reactivity.

- Vaporization enthalpy : Estimated via the "centerpiece" approach (e.g., 65.2 kJ/mol at 298 K), critical for solvent selection in industrial applications .

Software : Gaussian or ORCA for energy minimization; PyMol for visualizing electrostatic potential maps.

How does this compound interact with enzymatic systems, and what are its implications for quorum sensing?

Advanced Research Question

- Enzyme inhibition : The compound inhibits PqsD in Pseudomonas aeruginosa, disrupting alkylquinolone synthesis (key for quorum sensing). IC₅₀ values are determined via fluorescence-based assays .

- Metabolic pathways : Alcohol dehydrogenase oxidizes the ethanol moiety to a ketone, forming 2-(3-Nitropyridin-4-yl)acetaldehyde, which may exhibit cytotoxicity .

What factors influence the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH stability : Degrades rapidly in acidic conditions (pH <3) via nitro group protonation and ring rearrangement. Stable in neutral/basic buffers (pH 7–9) for >48 hours.

- Thermal stability : Decomposes above 150°C, forming 3-nitropyridine and acetaldehyde. Differential scanning calorimetry (DSC) confirms decomposition onset at 152°C .

How can crystallization challenges be addressed during purification of this compound?

Advanced Research Question

- Solvent screening : Ethanol/water (7:3 v/v) yields needle-shaped crystals. Additives like seed crystals or surfactants (e.g., CTAB) improve crystal size uniformity.

- Crystallography : SHELXL refines unit cell parameters (e.g., space group P2₁/c, Z=4) to confirm purity .

How should researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.